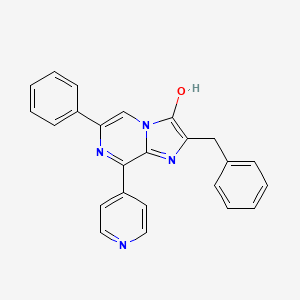

![molecular formula C9H4ClNS B2413063 4-Chlorobenzo[b]thiophene-2-carbonitrile CAS No. 1378942-33-6](/img/structure/B2413063.png)

4-Chlorobenzo[b]thiophene-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzo[b]thiophene-2-carbonitrile (4-CBT-2CN) is an organosulfur compound that has been studied for its potential uses in scientific research. It is a white, crystalline solid with a melting point of 162-163°C. 4-CBT-2CN has been studied for its use in a variety of applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a potential therapeutic agent.

Scientific Research Applications

1. Crystal Structure Analysis

The crystal structure of related compounds like 3-chlorobenzo[b]thiophene-2-carbonyl chloride has been synthesized and analyzed using X-ray structure determination, revealing interactions and packing structures dominated by Van der Waals forces. Such studies are crucial in understanding the molecular structure and interactions of similar compounds (Tarighi et al., 2009).

2. Synthesis of Derivatives

Research into the synthesis of derivatives like 2,3-disubstituted benzo[b]thiophenes from diarylalkynes, often through electrophilic addition-cyclization and palladium-catalyzed cross-coupling, demonstrates the chemical versatility of these compounds (Lamanna & Menichetti, 2007).

3. Antibacterial Applications

A series of thiophene-3-carbonitrile-containing Schiff bases, synthesized and characterized under microwave irradiation, have demonstrated significant antibacterial activities, underlining the potential medicinal applications of these compounds (Khan et al., 2013).

4. Quantum Chemical Calculations

Experimental and quantum chemical calculations on compounds like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile have been conducted, providing insight into their electronic structure and potential applications in various fields (Oturak et al., 2017).

5. Improved Synthetic Routes

Research has focused on developing improved synthetic routes for compounds like 4-chlorobenzo[b]thiophene, which is a key intermediate in the synthesis of various pharmaceuticals. These routes aim for efficiency, safety, and cost-effectiveness (Miyake et al., 2016).

6. Electrophilic Properties

Studies exploring the electrophilic properties of these compounds have led to the synthesis of new derivatives with potential applications in various chemical processes and products (Savinov et al., 1984).

Properties

IUPAC Name |

4-chloro-1-benzothiophene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHZTFLXYWKZAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)C#N)C(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzamido-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2412981.png)

![3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B2412985.png)

![Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2412986.png)

![2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412990.png)

![1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2412994.png)

![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-1-naphthylacetamide](/img/structure/B2412995.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2413003.png)